molecular formula C7H8ClN3O2 B6210669 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine CAS No. 1310077-70-3

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

Cat. No. B6210669
CAS RN: 1310077-70-3
M. Wt: 201.6
InChI Key:
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Description

2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine (CNDP) is an organic compound that has been studied for its potential applications in scientific research. CNDP is a member of the nitropyridine family, which is a class of compounds that have nitrogen-containing rings with one or more nitro groups. This compound has been studied for its chemical and biological properties and has been found to have a variety of potential applications, such as in the synthesis of other compounds, as a reagent in laboratory experiments, and as a pharmaceutical agent.

Scientific Research Applications

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has been studied for its potential applications in scientific research. This compound has been found to be useful in the synthesis of other compounds, such as the anticonvulsant drug phenytoin. It has also been used as a reagent in laboratory experiments, such as in the synthesis of other nitropyridine derivatives. In addition, 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has been studied for its potential use as a pharmaceutical agent, as it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine is not fully understood, but it is believed to act by binding to certain proteins in the body and altering their activity. Specifically, it has been found to bind to and inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to a variety of physiological effects, such as anti-inflammatory, analgesic, and antipyretic activity.
Biochemical and Physiological Effects
2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic activity, this compound has also been found to have anti-cancer and anti-microbial activity. It has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it a useful tool for researchers. In addition, it has a wide range of potential applications in scientific research, from synthesis of other compounds to pharmaceutical use. However, this compound also has some limitations. It is not very stable, and it can be toxic if not used properly.

Future Directions

There are a variety of potential future directions for research on 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine. One possibility is to further explore its potential use as a pharmaceutical agent, as its anti-inflammatory, analgesic, and antipyretic activity could be useful in the treatment of various diseases. Additionally, further research could be done on its potential anti-cancer and anti-microbial activity, as well as its mechanism of action. Finally, further research could be done on its potential use in the synthesis of other compounds, such as the anticonvulsant drug phenytoin.

Synthesis Methods

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can be synthesized via a two-step process, beginning with the reaction of 2-chloro-3-nitropyridine with dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces 2-chloro-N,N-dimethyl-3-nitropyridin-4-one, which is then reacted with an amine such as ethylamine to form 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine. This synthesis method is relatively simple and efficient, making it a useful tool for researchers.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "4-chloro-2-nitropyridine", "N,N-dimethylamine", "Sodium hydride", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-chloro-2-nitropyridine is reacted with N,N-dimethylamine in the presence of sodium hydride to form 2-chloro-4-(dimethylamino)nitropyridine.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form 2-chloro-4-(dimethylamino)pyridine.", "Step 3: Sodium nitrite is added to the product from step 2 in the presence of sulfuric acid to form 2-chloro-4-nitropyridine.", "Step 4: The product from step 3 is then reacted with N,N-dimethylamine in the presence of sodium bicarbonate to form 2-chloro-N,N-dimethyl-3-nitropyridine.", "Step 5: Finally, the product from step 4 is treated with hydrochloric acid to form 2-chloro-N,N-dimethyl-3-nitropyridin-4-amine." ] }

CAS RN

1310077-70-3

Product Name

2-chloro-N,N-dimethyl-3-nitropyridin-4-amine

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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